4-Azido-2,2-difluorobutan-1-ol
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Overview
Description
4-Azido-2,2-difluorobutan-1-ol is an organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-chloro-2,2-difluorobutan-1-ol, is treated with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
4-Cl-2,2-difluorobutan-1-ol+NaN3→this compound+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2,2-difluorobutan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
4-Azido-2,2-difluorobutan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Utilized in the development of new materials with unique properties due to the presence of the azido and fluorine groups.
Bioconjugation: Employed in bioconjugation techniques for labeling biomolecules.
Mechanism of Action
The mechanism of action of 4-Azido-2,2-difluorobutan-1-ol largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes to form triazoles. The fluorine atoms can influence the reactivity and stability of the compound by inductive effects, making it a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-Azido-2,2-difluorobutane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
2,2-Difluorobutan-1-ol: Lacks the azido group, limiting its use in cycloaddition reactions.
4-Azidobutan-1-ol: Lacks the fluorine atoms, which can affect its reactivity and stability.
Uniqueness
4-Azido-2,2-difluorobutan-1-ol is unique due to the combination of the azido group and fluorine atoms, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring specific chemical transformations and stability under various conditions .
Properties
Molecular Formula |
C4H7F2N3O |
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Molecular Weight |
151.11 g/mol |
IUPAC Name |
4-azido-2,2-difluorobutan-1-ol |
InChI |
InChI=1S/C4H7F2N3O/c5-4(6,3-10)1-2-8-9-7/h10H,1-3H2 |
InChI Key |
IQXCANHMCIFYOR-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])C(CO)(F)F |
Origin of Product |
United States |
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